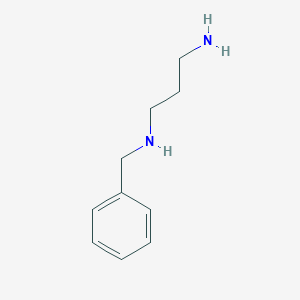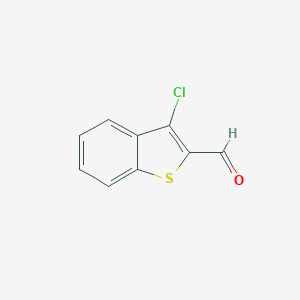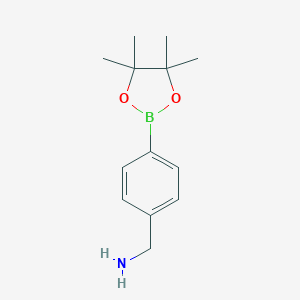
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
説明
Molecular Structure Analysis
The molecular formula of this compound is C12H18BNO2 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound appears as a white to yellow to orange powder or crystal. It has a melting point of 166.0 to 170.0 °C and is almost transparent in hot methanol. It is insoluble in water .科学的研究の応用
Synthesis and Structural Studies
Synthesis Techniques and Conformational Analysis : Compounds related to (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine have been synthesized using three-step substitution reactions. Structural confirmations were done using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations were used for molecular structure confirmation, revealing that these structures are consistent with those determined by X-ray diffraction (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals : Further investigations into the molecular electrostatic potential and frontier molecular orbitals of these compounds provided insights into their physicochemical properties, which are essential for various applications in scientific research (Huang et al., 2021).
Application in Advanced Materials
Use in Electrochromic Cells : The compound has been incorporated into new electrochromic polymers, showcasing potential applications in developing new textile/plastic electrochromic cells. These polymers, through Suzuki−Miyaura cross-coupling reactions, have been used to modulate the electronic properties of resulting copolymers, indicating its versatility in material science (Beaupré et al., 2006).
Development of Luminescent Materials : The compound has been utilized in the synthesis of conjugated polymers with high luminescence. These polymers, prepared using Suzuki polycondensation reactions, show potential in applications requiring bright fluorescence emission, such as in optoelectronic devices (Zhu et al., 2007).
Medical and Biological Applications
- In Vitro Cytotoxicity and Cellular Uptake : Boronated compounds containing (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-yl)phenyl)methanamine were studied for their cytotoxicities and boron uptake in human glioblastoma and canine kidney tubule cells. These studies are crucial for understanding the medical applications of these compounds, particularly in cancer research (Morrison et al., 2010).
Safety And Hazards
This compound may cause skin irritation (H315) and serious eye irritation (H319). Safety measures include thoroughly washing skin after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if skin irritation occurs or if it comes into contact with the eyes .
特性
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUVAGQUKWMDKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine | |
CAS RN |
138500-88-6 | |
| Record name | 4-Aminomethylphenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B111729.png)
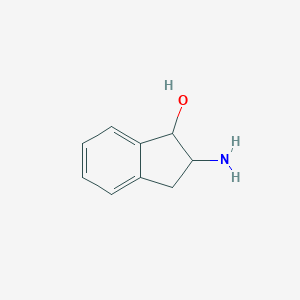
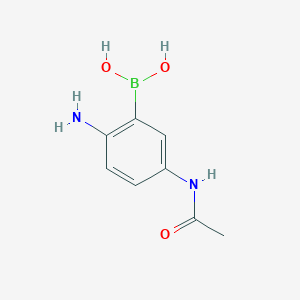
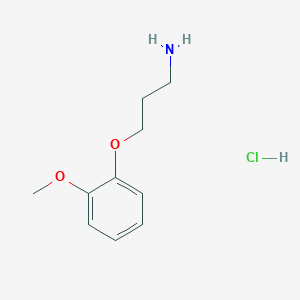
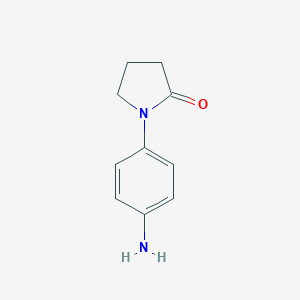
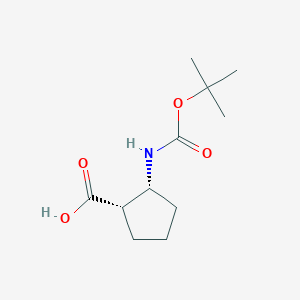
![N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B111767.png)
![(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B111777.png)
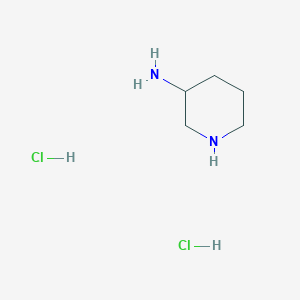
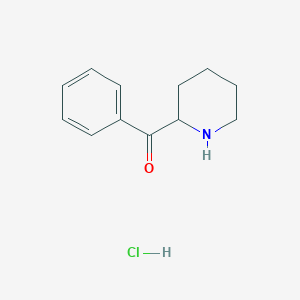
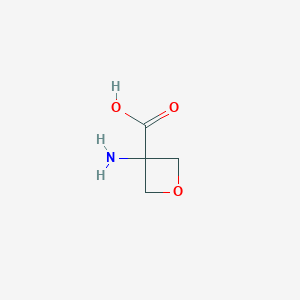
![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)
